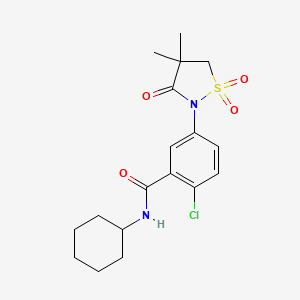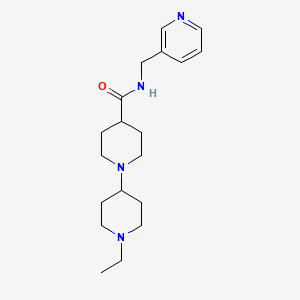![molecular formula C24H15NO5 B5178848 2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B5178848.png)
2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione, commonly known as NBD, is a synthetic compound used in scientific research. It is a spirooxindole derivative that has been found to possess various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of NBD involves the reaction of the compound with ROS, which leads to the formation of a fluorescent product. The reaction proceeds through a nucleophilic addition of the ROS to the spirocyclic carbon of the compound, followed by a rearrangement and elimination of the nitro group. The resulting product has a blue-green fluorescence that can be detected using a fluorescence microscope or a spectrofluorometer.
Biochemical and Physiological Effects
NBD has been found to have various biochemical and physiological effects. In addition to its use as a fluorescent probe for the detection of ROS, NBD has been found to possess antioxidant and anti-inflammatory properties. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. These effects are thought to be mediated through the modulation of various signaling pathways, including the MAPK and NF-κB pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NBD has several advantages for lab experiments. It is a highly sensitive and selective probe for the detection of ROS, which makes it useful for studying oxidative stress in various disease models. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, NBD has some limitations. It is not suitable for in vivo imaging due to its low photostability. It is also sensitive to pH changes, which can affect its fluorescence properties.
Direcciones Futuras
There are several future directions for the use of NBD in scientific research. One area of interest is the development of NBD-based probes for the detection of other reactive species, such as reactive nitrogen species (RNS). Another area of interest is the development of NBD-based therapeutics for the treatment of oxidative stress-related diseases. Additionally, the use of NBD in combination with other imaging techniques, such as MRI and PET, could provide a more comprehensive understanding of disease pathogenesis.
Métodos De Síntesis
The synthesis of NBD involves the reaction of 3-phenylindan-1-one with 4-nitrobenzoyl chloride in the presence of a base. The reaction proceeds through a Friedel-Crafts acylation mechanism and yields NBD as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
NBD has been extensively used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. The detection of ROS is important for understanding their role in disease pathogenesis and developing therapeutic strategies. NBD has been found to be highly sensitive and selective for the detection of ROS in vitro and in vivo.
Propiedades
IUPAC Name |
2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO5/c26-21(15-10-12-16(13-11-15)25(29)30)20-19(14-6-2-1-3-7-14)24(20)22(27)17-8-4-5-9-18(17)23(24)28/h1-13,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUQYWGSUQFIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C23C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-cyclohexyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5178771.png)
![3-fluoro-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5178773.png)
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate](/img/structure/B5178778.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178782.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5178785.png)
![3-(3-methylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5178790.png)
![7-[(2-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5178798.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B5178799.png)
![5-[(3-chlorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5178808.png)

![methyl 6-tert-butyl-2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5178819.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5178823.png)
![2,2,3-trimethyl-3-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5178835.png)

